molecular formula C14H20O4 B14459618 Ethyl beta-(3,4-dimethoxyphenyl)butyrate CAS No. 73826-24-1

Ethyl beta-(3,4-dimethoxyphenyl)butyrate

Cat. No.: B14459618
CAS No.: 73826-24-1
M. Wt: 252.31 g/mol
InChI Key: LZZJSYNMSVCMEK-UHFFFAOYSA-N
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Description

Ethyl beta-(3,4-dimethoxyphenyl)butyrate is an organic compound with the molecular formula C13H18O4 It is a derivative of butyric acid and features a phenyl ring substituted with two methoxy groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl beta-(3,4-dimethoxyphenyl)butyrate typically involves the esterification of beta-(3,4-dimethoxyphenyl)butyric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

C6H3(OCH3)2CH2CH2COOH+C2H5OHC6H3(OCH3)2CH2CH2COOC2H5+H2O\text{C}_6\text{H}_3(\text{OCH}_3)_2\text{CH}_2\text{CH}_2\text{COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_3(\text{OCH}_3)_2\text{CH}_2\text{CH}_2\text{COOC}_2\text{H}_5 + \text{H}_2\text{O} C6​H3​(OCH3​)2​CH2​CH2​COOH+C2​H5​OH→C6​H3​(OCH3​)2​CH2​CH2​COOC2​H5​+H2​O

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors with acidic ion-exchange resins as catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl beta-(3,4-dimethoxyphenyl)butyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium ethoxide (NaOEt) or other strong bases can facilitate nucleophilic substitution.

Major Products:

    Oxidation: Formation of beta-(3,4-dimethoxyphenyl)butyric acid.

    Reduction: Formation of ethyl beta-(3,4-dimethoxyphenyl)butanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl beta-(3,4-dimethoxyphenyl)butyrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammation and oxidative stress-related conditions.

    Industry: It is used in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ethyl beta-(3,4-dimethoxyphenyl)butyrate involves its interaction with various molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity to biological targets. Additionally, its ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

Ethyl beta-(3,4-dimethoxyphenyl)butyrate can be compared with other similar compounds such as:

    Ethyl 3-(3,4-dimethoxyphenyl)propionate: Similar structure but with a shorter carbon chain.

    3,4-Dimethoxyphenylacetic acid: Lacks the ester group, making it less lipophilic.

    3,4-Dimethoxybenzyl alcohol: Contains an alcohol group instead of an ester, affecting its reactivity and solubility.

Uniqueness: this compound’s unique combination of a butyrate ester and methoxy-substituted phenyl ring provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

73826-24-1

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

ethyl 3-(3,4-dimethoxyphenyl)butanoate

InChI

InChI=1S/C14H20O4/c1-5-18-14(15)8-10(2)11-6-7-12(16-3)13(9-11)17-4/h6-7,9-10H,5,8H2,1-4H3

InChI Key

LZZJSYNMSVCMEK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)C1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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